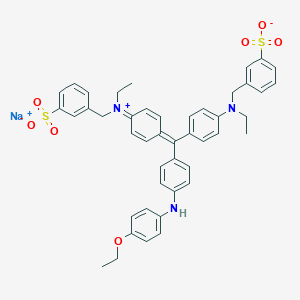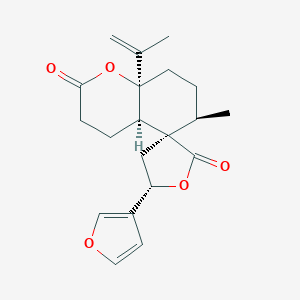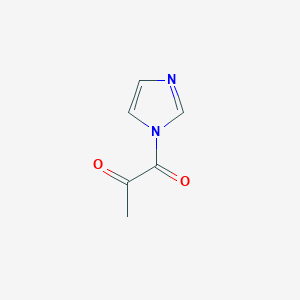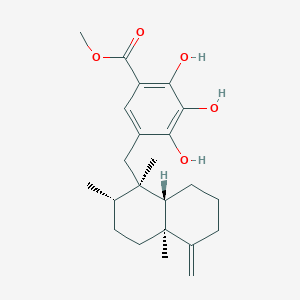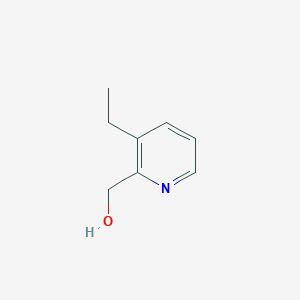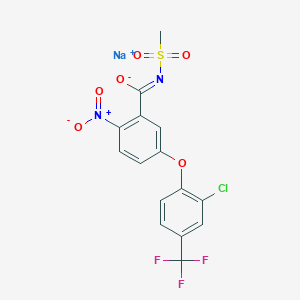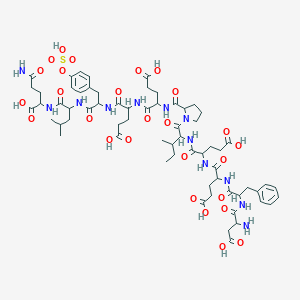
alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its complexity, is expected to be synthesized and analyzed through advanced biochemical and chemical techniques. Such compounds, often peptides or peptide-like substances, are synthesized via stepwise addition of amino acids or by coupling amino acid derivatives, employing strategies that may include solid-phase synthesis or enzymatic reactions.
Synthesis Analysis
Synthetic approaches for complex peptides typically involve the use of protecting groups to prevent unwanted side reactions and the selective formation of peptide bonds between amino acids. A novel synthesis route for α-alkylated aspartic and glutamic acids suggests the use of chiral auxiliaries and cyclic succinimide derivatives to stabilize specific peptide conformations (Obrecht et al., 1995). This method could potentially be adapted for the synthesis of highly complex peptides.
Molecular Structure Analysis
The molecular structure of peptides, including the compound of interest, is characterized by the sequence of amino acids and the three-dimensional conformation which is crucial for its biological function. X-ray crystallography and NMR spectroscopy are common techniques used to determine peptide structures. The structure often involves various secondary structures like α-helices and β-sheets, stabilized by hydrogen bonds.
Chemical Reactions and Properties
Peptides undergo specific chemical reactions, including enzymatic hydrolysis, which can cleave peptide bonds, and reactions with specific reagents that target amino acid side chains. The reactivity and stability of peptides like the one are influenced by the nature of their side chains and the peptide backbone. For instance, enzymatic reactions of methionine sulfoximine provide insight into the types of transformations that amino acid derivatives can undergo (Cooper et al., 1976).
Physical Properties Analysis
The physical properties of peptides, such as solubility, melting point, and optical rotation, depend on the amino acid composition and sequence, as well as the peptide’s conformation. These properties are crucial for the purification and characterization of peptides. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for these purposes.
Chemical Properties Analysis
The chemical properties of peptides are defined by their functional groups, including carboxyl, amino, hydroxyl, and others. The ionization states of these groups, influenced by the pH of the solution, affect the peptide's behavior in biological systems and in reactions. For example, the dissociation constants of aspartyl and glutamyl carboxyl groups have been studied to understand their reactivity (Nozaki & Tanford, 1967).
科学的研究の応用
Metabolism and Synthesis in the Brain
Research on glutamine synthesis highlights its critical role in neurotransmitter metabolism within the brain. Glutamine synthesis in astrocytes is essential for the synthesis of the inhibitory neurotransmitter GABA in neurons. This process relies on the metabolic interplay between astrocytes and neurons, where astrocytes play a crucial role in synthesizing glutamine from glutamate, a key excitatory neurotransmitter. This metabolic pathway ensures the availability of glutamine as a precursor for neurotransmitter synthesis, underlying its importance in maintaining neurotransmission and brain function (Peng et al., 1993).
Biomedical Applications of Poly-amino Acids
The synthesis and biomedical applications of poly-amino acids, such as poly-glutamic acid and poly-lysine, synthesized through chemical and microbiological methods, have been extensively studied. These compounds, due to their water solubility, biodegradability, edibility, and non-toxicity, show promise in various biomedical applications, including drug delivery systems and biological adhesives. Their unique physicochemical properties make them suitable candidates for developing new materials and therapies in medicine (Shih et al., 2004).
特性
IUPAC Name |
5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTFLFZDIZEZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H90N12O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583166 |
Source


|
| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
CAS RN |
109528-50-9 |
Source


|
| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








